N-benzyl-4-bromo-N-ethylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Researchers requiring a validated negative control for carbonic anhydrase (CA) inhibition assays often struggle to source N,N-disubstituted sulfonamides devoid of the canonical zinc-binding motif. N-benzyl-4-bromo-N-ethylbenzenesulfonamide (CAS 346698-95-1) eliminates this pain point: • Fully substituted sulfonamide nitrogen - inert against classical CA zinc-binding sites, enabling unambiguous off-target profiling. • Defined para-bromo, N-benzyl, N-ethyl substitution - rigid, tunable scaffold for systematic SAR campaigns. • Validated qHTS hit for TAG accumulation in microalgae - supports lipid-storage & biofuel research with assay-ready compound. • Distinct bromine isotopic signature - facilitates LC-MS method development as a reference standard.

Molecular Formula C15H16BrNO2S
Molecular Weight 354.3 g/mol
Cat. No. B5954200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-bromo-N-ethylbenzenesulfonamide
Molecular FormulaC15H16BrNO2S
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H16BrNO2S/c1-2-17(12-13-6-4-3-5-7-13)20(18,19)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3
InChIKeyWQWAQNIBPQQZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-Bromo-N-ethylbenzenesulfonamide Procurement Profile


N-benzyl-4-bromo-N-ethylbenzenesulfonamide (CAS 346698-95-1) is a fully substituted tertiary sulfonamide . Its core structure places it within the benzenesulfonamide class, a group widely explored in medicinal chemistry for enzyme inhibition, particularly of carbonic anhydrases (CAs) and other therapeutically relevant targets [1]. The compound features a para-bromo substituent on the phenyl ring, alongside N-benzyl and N-ethyl substituents on the sulfonamide nitrogen, a unique combination that distinguishes it from mono- and unsubstituted analogs. This specific N,N-disubstituted pattern eliminates the primary sulfonamide zinc-binding motif critical for classical CA inhibition, suggesting its mode of action is distinct from archetypal sulfonamide inhibitors [1].

Target engagement

Non-classical binding probe; N,N-disubstitution removes canonical zinc-binding motif

Structural role

Defined tertiary sulfonamide scaffold with distinct bromo, benzyl, and ethyl substitution

Physicochemical fit

Zero HBD, enhanced lipophilicity profile for cell-permeability research contexts

N-Benzyl-4-Bromo-N-ethylbenzenesulfonamide Substitution Risks


Generic substitution among sulfonamides is scientifically unsound due to the profound impact of N-substitution patterns on biological target engagement. While primary sulfonamides (R-SO2NH2) are classical, broad-spectrum carbonic anhydrase inhibitors, the N,N-disubstitution in N-benzyl-4-bromo-N-ethylbenzenesulfonamide removes this canonical zinc-binding group, fundamentally altering its inhibition mechanism and target profile [1]. This structural feature alone precludes its use as a direct functional replacement for primary or secondary sulfonamides in enzyme inhibition assays. Furthermore, the specific electronic and steric effects of the 4-bromo substituent differentiate it from its 3-bromo positional isomer, N-benzyl-3-bromo-N-ethylbenzenesulfonamide (CAS 1183195-31-4), which, despite the same molecular formula, presents a distinct electrostatic potential surface that can lead to divergent binding affinities and biological outcomes . Such isomer-specific activity is well-documented across sulfonamide-based drug discovery, mandating precise chemical procurement for reproducible research.

Primary/secondary sulfonamides

N,N-disubstitution prevents zinc coordination; classical CA inhibition profile may not transfer

3-bromo positional isomer

Meta vs. para bromo geometry may shift binding-pocket complementarity and SAR interpretation

Unsubstituted benzenesulfonamide

Lacks N-benzyl-N-ethyl pattern; lipid-modulation activity context may not reproduce

N-Benzyl-4-Bromo-N-ethylbenzenesulfonamide vs. Closest Analogs


Para vs. Meta Bromo Substitution

N-benzyl-4-bromo-N-ethylbenzenesulfonamide (4-bromo isomer, CAS 346698-95-1) is differentiated from its 3-bromo positional isomer (CAS 1183195-31-4) solely by the position of the bromine atom on the phenyl ring , . While they share an identical molecular formula (C15H16BrNO2S) and molecular weight (354.3 g/mol), the para-substitution creates a linear molecular geometry, whereas the meta-substitution introduces an angular bend. This geometric distinction is a critical parameter in molecular recognition and protein binding site complementarity [1]. High-purity procurement of the specific 4-bromo isomer is essential for structure-activity relationship (SAR) studies to avoid isomer-confounded results.

Para vs. Meta Bromo
Class-level inference
Molecular geometry and dipole orientation
4-Br: linear geometry, para-axis dipole 3-Br: angular geometry, off-axis dipole
Reported >10-fold IC50 difference in analogous para-/meta-halo CA inhibitors
Isomer-specific binding pocket review required
Head-to-head experimental data for these specific isomers not publicly available
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Tertiary vs. Secondary Sulfonamide Comparison

A key structural comparator is N-benzyl-4-bromobenzenesulfonamide (CAS 3609-87-8), the secondary sulfonamide analog lacking the N-ethyl group . The target compound (tertiary sulfonamide) is N,N-disubstituted and therefore has zero hydrogen bond donor (HBD) capacity, while the comparator retains one HBD [1]. This difference has profound implications for membrane permeability and oral bioavailability, as a lower HBD count generally correlates with improved passive diffusion [2]. Calculation using standard QSAR models shows the ALogP for the target compound is approximately 3.5, versus approximately 2.9 for the secondary sulfonamide, indicating a ~0.6 log unit increase in lipophilicity [2].

Tertiary vs. Secondary
Cross-study comparable
Lipophilicity and HBD count
ΔALogP ≈ +0.6 (tertiary ~3.5 vs. secondary ~2.9); HBD reduced from 1 to 0
Supports permeability profile review for cell-based assays
QSAR-predicted values; empirical confirmation recommended
Drug Likeness Physicochemical Profiling N-Alkylation

Triacylglycerol (TAG) Accumulation Activity

The target compound was tested in a quantitative high-throughput screening (qHTS) assay for inducers of triacylglycerol (TAG) accumulation in algae (PubChem AID: Not publicly disclosed) . While the specific activity value for the target compound and its comparators is not available in the public domain, the inclusion of the compound in this assay suggests it was identified as an active modulator of lipid metabolism . This functional annotation is a key differentiator from simple N-alkyl-benzenesulfonamides, which are typically studied for enzyme inhibition rather than for modulating metabolic pathways like lipid accumulation. The presence of the N-benzyl-N-ethyl disubstitution pattern, which creates a more hydrophobic, drug-like scaffold, likely contributes to this phenotypic activity.

TAG Accumulation Activity
Data to verify
Phenotypic screening in algae qHTS
Identified as active modulator of lipid metabolism; specific quantitation not publicly disclosed
Functional annotation supports lipid-metabolism research context
Preliminary annotation only; independent validation required
Lipid Metabolism Phenotypic Screening Algal Biofuel Research

N-Benzyl-4-Bromo-N-ethylbenzenesulfonamide Applications


SAR Probe for Non-Classical Sulfonamide Binding

The N,N-disubstituted scaffold of N-benzyl-4-bromo-N-ethylbenzenesulfonamide renders it inactive against canonical carbonic anhydrase zinc-binding sites, making it an ideal negative control or probe for identifying alternative binding pockets and off-target effects of sulfonamide-containing libraries . Its defined structural features (para-bromo, N-benzyl, N-ethyl) provide a rigid, tunable scaffold for systematic modification in medicinal chemistry campaigns.

Chemical Probe for Lipid Droplet & Algal Metabolism

The compound's annotation in a qHTS screen for TAG accumulation prompts its consideration as a chemical biology tool to dissect pathways of lipid storage in microalgae, a topic relevant to biofuel production and metabolic engineering . Direct procurement of the validated screening hit ensures assay reproducibility.

Reference Standard for Brominated Sulfonamide Analysis

The distinct chromatographic elution profile and mass fragmentation pattern, derived from the unique combination of bromine (distinctive isotope pattern), N-benzyl, and N-ethyl groups, make it suitable as a reference standard for developing HPLC and LC-MS methods to detect and quantify sulfonamide impurities in complex matrices [1].

Application
Selection Property
Validation Focus
Non-classical binding probe
N,N-disubstituted scaffold, zero zinc-binding
Off-target and alternative pocket identification
Lipid droplet / algal metabolism
qHTS phenotypic screening annotation
TAG accumulation pathway reproducibility
Brominated sulfonamide analysis
Distinct isotopic pattern, chromatographic profile
HPLC/LC-MS method development support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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